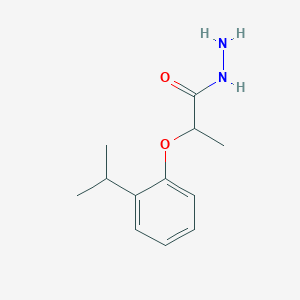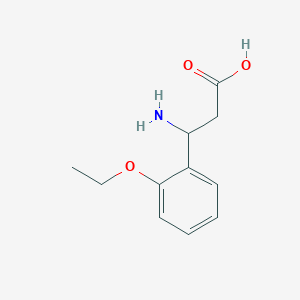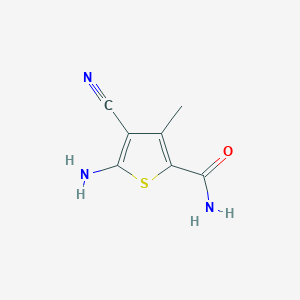
3-(3-Methylphenyl)-1,2-oxazol-5-amine
Vue d'ensemble
Description
The compound "3-(3-Methylphenyl)-1,2-oxazol-5-amine" is a derivative of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the amine group at the fifth position and the methylphenyl group at the third position indicates potential for varied chemical reactivity and biological activity. Oxazoles and their derivatives are of significant interest due to their presence in various biologically active compounds and their utility in synthetic chemistry.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through several methods. One approach involves the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, which avoids the use of toxic chemicals and catalysts, providing a mild and efficient pathway . Another method includes the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile, leading to high yields of 5-aryl-2-chloromethyloxazoles, which can be further substituted with amines to afford various secondary and tertiary amines . Additionally, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines can lead to the formation of 4-hydroxy-2-oxazolidinones, with the reaction conditions being dependent on the basicity of the amines .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be elucidated using X-ray crystallography and quantum-chemical calculations. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with a similar heterocyclic framework, was determined using these methods . The crystal structure of related compounds can reveal important features such as intermolecular contacts and the conformation of the molecule in the solid state .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines can lead to the formation of new heterocyclic systems . The reactivity of oxazole derivatives can also be influenced by substituents, as seen in the solvent-free interaction between triazines and triazol-3-amines, leading to the formation of functionalized pyridines . Furthermore, the reaction of methyl 3-arylamino-2-benzoylaminopropenoates can lead to the formation of bis-oxazolones under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic structure properties, such as chemical hardness, potential electronegativity, and electrophilicity index, can be determined using density functional theory (DFT) calculations, providing insights into the compound's reactivity and potential biological activity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Formation and Reaction of Oxazoles : A study by Ibata and Isogami (1989) describes the synthesis of N-substituted 2-(aminomethyl)oxazoles, highlighting the chemical reactions and formation processes relevant to compounds like 3-(3-Methylphenyl)-1,2-oxazol-5-amine. This research provides insights into the synthesis methods and chemical properties of such compounds (Ibata & Isogami, 1989).
Antimicrobial and Antitumor Properties
- Antimicrobial Activities : Bektaş et al. (2007) explored the synthesis of triazole derivatives, including structures related to 3-(3-Methylphenyl)-1,2-oxazol-5-amine, and evaluated their antimicrobial activities. This indicates potential applications in combating bacterial infections (Bektaş et al., 2007).
- Antitumor Applications : Bradshaw et al. (2002) discussed the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles, which includes compounds structurally similar to 3-(3-Methylphenyl)-1,2-oxazol-5-amine. This suggests potential applications in cancer therapy (Bradshaw et al., 2002).
Enzyme Inhibition for Treating Inflammation-Related Diseases
- Inhibiting 5-Lipoxygenase : Suh et al. (2015) synthesized and evaluated N-aryl-5-aryloxazol-2-amine derivatives as inhibitors of 5-lipoxygenase, a key enzyme in leukotriene synthesis. These findings suggest potential applications for 3-(3-Methylphenyl)-1,2-oxazol-5-amine in treating diseases related to inflammation, such as asthma and rheumatoid arthritis (Suh, Yum, & Cho, 2015).
Synthesis of Novel Compounds and Their Biological Activities
- Novel Derivatives and Biological Evaluation : Potkin et al. (2017) discussed the preparation of new derivatives of 4,5-dihydro-1H-pyrazole, 4,5-dihydro-1,2-oxazole, and pyrimidine, indicating the versatility of 3-(3-Methylphenyl)-1,2-oxazol-5-amine in synthesizing novel compounds with potential biological activities (Potkin et al., 2017).
Orientations Futures
The study and application of oxazole derivatives is a vibrant field, with potential uses in medicinal chemistry, materials science, and other areas . The introduction of various substituents, such as the “3-Methylphenyl” group, allows for the exploration of a wide range of properties and potential applications .
Propriétés
IUPAC Name |
3-(3-methylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTZXIMFRONHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402848 | |
| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-1,2-oxazol-5-amine | |
CAS RN |
86685-97-4 | |
| Record name | 3-(3-methylphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-METHYLPHENYL)-5-ISOXAZOLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)












